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3-ethyl-N-(propan-2-yl)aniline

Cat. No.: B13239903
M. Wt: 163.26 g/mol
InChI Key: VOCREDVHRZZESV-UHFFFAOYSA-N
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Description

Overview of Substituted Aniline (B41778) Derivatives in Modern Organic Synthesis and Materials Science

Substituted aniline derivatives are fundamental building blocks in modern organic synthesis and materials science. sci-hub.sewisdomlib.org Their utility stems from the versatile reactivity of the aniline core, which can be readily modified to introduce a wide range of functional groups. wisdomlib.org In organic synthesis, these compounds serve as crucial precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. sci-hub.sechemistryviews.org For instance, they are instrumental in the production of analgesics like paracetamol and in the manufacturing of various organometallic complexes. sci-hub.se The amino group can readily react with other functional groups, enabling the construction of complex molecular architectures. sci-hub.se Recent synthetic advancements include iron-catalyzed methods for the synthesis of N-alkyl anilines, which offer milder and more environmentally benign reaction conditions. chemistryviews.orgorganic-chemistry.orgacs.org

In the realm of materials science, substituted anilines are integral to the development of advanced materials with tailored electronic and optical properties. sci-hub.se They are used in the synthesis of polymers like polyurethane, which finds applications in plastics and thermal insulation. sci-hub.se Furthermore, aniline derivatives are precursors to conducting polymers and materials with nonlinear optical properties, making them valuable for applications in electronics and photonics. sci-hub.se The ability to tune the properties of these materials by altering the substitution pattern on the aniline ring allows for the design of materials with specific functionalities. acs.org

Conformational and Electronic Influences of N-Alkyl and Ring Substitution in Aniline Systems

The geometry and electronic nature of aniline derivatives are intricately linked to the substituents on both the nitrogen atom and the aromatic ring. researchgate.netafit.edu The aniline molecule itself is nonplanar, with the amino group situated at an angle to the benzene (B151609) ring. researchgate.netafit.edu

Conformational Influences:

The introduction of alkyl groups on the nitrogen atom (N-alkylation) and substituents on the aromatic ring significantly impacts the molecule's conformation. nih.gov N,N-dialkylanilines, for example, exhibit varied and mobile conformations. nih.gov The steric bulk of the N-alkyl groups can influence the rotational barrier around the C-N bond. rsc.org Studies using dynamic nuclear magnetic resonance (NMR) spectroscopy have shown that the energy barrier for this rotation is sensitive to the size of the N-alkyl substituents. rsc.org For instance, increasing the size of the alkyl groups generally leads to a decrease in the rotational barrier. rsc.org

Electronic Influences:

Ring substituents exert a profound electronic effect on the aniline system, altering properties such as the C-N bond length, the angle of the amino group relative to the ring, and the basicity (pKa) of the amino group. researchgate.netafit.edu Electron-donating groups tend to increase the C-N bond length and the pKa, while electron-withdrawing groups have the opposite effect. researchgate.netafit.edu These electronic effects can be quantified and correlated with parameters like Hammett constants. researchgate.netafit.edu The nature of the substituent also influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's potential for applications in semiconductors. acs.org For example, oligoanilines substituted with electron-acceptor groups show a reduced energy gap, making them promising for semiconducting applications. acs.org

Academic Research Perspectives on 3-Ethyl-N-(propan-2-yl)aniline as a Representative Scaffold

While extensive research exists on the broader class of N-alkyl anilines, academic literature focusing specifically on this compound is more limited. However, its structure, featuring both a ring substituent (ethyl group at the meta position) and an N-alkyl substituent (isopropyl group), makes it an interesting model compound for studying the combined steric and electronic effects discussed previously.

The synthesis of related N-alkyl anilines has been described in the literature, often involving the reaction of an aniline with an appropriate iodoalkane in the presence of a base. rsc.org The presence of the ethyl group on the ring and the isopropyl group on the nitrogen in this compound would be expected to influence its reactivity and physical properties in predictable ways based on the general principles of N-alkyl aniline chemistry. The ethyl group, being a weak electron-donating group, would slightly increase the electron density of the aromatic ring. The isopropyl group on the nitrogen contributes to the steric bulk around the amino group.

Below is a table summarizing some of the key properties of this compound and related compounds for comparative analysis.

PropertyThis compound3-Ethylaniline (B1664132)N-Ethyl-N-isopropylaniline
CAS Number 1021067-77-5 bldpharm.combldpharm.com587-02-0 sigmaaldrich.com54813-77-3 nih.gov
Molecular Formula C11H17N bldpharm.comC8H11N sigmaaldrich.comC11H17N nih.gov
Molecular Weight 163.26 g/mol 121.18 g/mol sigmaaldrich.com163.26 g/mol nih.gov

This comparative data highlights the structural similarities and differences that would underpin any specific research into the unique properties of this compound. Further research on this specific compound could provide more detailed insights into the interplay of its structural features and resulting chemical behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B13239903 3-ethyl-N-(propan-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-ethyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-4-10-6-5-7-11(8-10)12-9(2)3/h5-9,12H,4H2,1-3H3

InChI Key

VOCREDVHRZZESV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(C)C

Origin of Product

United States

Advanced Synthetic Strategies for 3 Ethyl N Propan 2 Yl Aniline

Alkylation Methodologies for the Formation of N-Alkyl Anilines

The direct N-alkylation of anilines with alcohols presents an atom-economical and environmentally favorable route to N-alkylanilines. dicp.ac.cn This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine, followed by in-situ reduction to the desired alkylated amine. dicp.ac.cnbeilstein-journals.org

Catalytic Approaches (e.g., Zeolite-mediated, Transition Metal Catalysis)

Zeolite-Mediated Alkylation:

Zeolites, with their well-defined pore structures and acidic sites, are effective catalysts for the vapor-phase alkylation of anilines. stmjournals.iniitm.ac.in The reaction of aniline (B41778) with alcohols like ethanol (B145695) over H-ZSM-5 zeolites can lead to both N-alkylation and C-alkylation, with the product distribution influenced by reaction temperature, molar ratio of reactants, and the silica-to-alumina ratio of the zeolite. stmjournals.iniitm.ac.in For instance, H-ZSM-5 with a SiO2/Al2O3 ratio of 70 has shown optimal activity for aniline alkylation. iitm.ac.in While N-ethylaniline is typically formed at lower temperatures, higher temperatures can promote the formation of N,N'-diethylaniline and C-alkylated products. iitm.ac.in Studies have shown that various zeolite structures, including FAU, BEA, MOR, and MFI, exhibit high conversion rates for aniline alkylation. lidsen.com

Zeolite TypeReactantsKey FindingsReference
H-ZSM-5Aniline, EthanolSiO2/Al2O3 ratio of 70 showed optimum activity. Product selectivity is temperature-dependent. iitm.ac.in
ZSM-5, Clays (attapulgite, bentonite), Metal OxidesAniline, EthanolZSM-5 demonstrated excellent catalytic performance with 80–98% conversion. Clays were effective for N-alkylation. stmjournals.in
Hf-Beta, Zr-BetaAniline, Benzyl AlcoholHigh selectivity (>97%) towards N-benzylaniline. The reaction proceeds via a hydrogen borrowing pathway. figshare.comacs.org

Transition Metal Catalysis:

Homogeneous and heterogeneous transition metal catalysts, particularly those based on iridium, ruthenium, manganese, and cobalt, are highly efficient for the N-alkylation of amines with alcohols. dicp.ac.cnbeilstein-journals.orgbohrium.comacs.org These reactions often proceed under milder conditions compared to zeolite-catalyzed processes.

Iridium and Ruthenium Complexes: Iridium and ruthenium complexes containing N-heterocyclic carbene (NHC) ligands have proven to be among the most effective catalysts for N-alkylation reactions. acs.org For example, an iridium complex with an anionic P,N ligand has been used for the N-alkylation of anilines and 2-aminopyridine (B139424) with alcohols under mild conditions. dicp.ac.cn

Manganese Complexes: Manganese-based catalysts are an attractive, earth-abundant alternative to precious metals. beilstein-journals.org Mn(I) pincer complexes have been developed for the N-alkylation of amines with both primary and secondary alcohols under mild conditions, sometimes requiring low catalyst loading. beilstein-journals.orgbohrium.com

Cobalt Complexes: Cp*Co(III) complexes have been successfully employed for the direct N-alkylation of amines with secondary alcohols, a traditionally challenging transformation for first-row transition metals. researchgate.net This method tolerates a variety of functional groups on both the amine and the alcohol. researchgate.net

Catalyst SystemAmineAlcoholKey FeaturesReference
Cp*Co(III) complexAryl amines, AmidesSecondary benzylic alcoholsFirst-row transition metal catalyst for a challenging transformation. researchgate.net
PN3 Manganese Pincer ComplexAnilines, Aliphatic aminesPrimary and secondary alcoholsHigh activity, low catalyst loading, and mild reaction conditions. bohrium.com
NHC–Ir(III) and NHC–Ru(II) ComplexesAniline derivativesBenzyl alcohols, MethanolIr(III) complexes showed superior performance in solvent-free media. acs.org
Palladium Nanoparticles (in situ)AminesAliphatic alcoholsEfficient for N-alkylation under neat conditions and hydrogen atmosphere. dicp.ac.cn

Non-Catalytic and Stoichiometric Syntheses

While catalytic methods are generally preferred for their efficiency and sustainability, non-catalytic and stoichiometric approaches remain relevant, particularly in specific synthetic contexts.

Reductive Amination:

Reductive amination is a powerful and highly controlled method for synthesizing secondary and tertiary amines. masterorganicchemistry.comwikipedia.org This two-step process involves the initial formation of an imine or enamine from the reaction of an amine (3-ethylaniline) with a carbonyl compound (in this case, acetone), followed by reduction of the C=N double bond. masterorganicchemistry.comyoutube.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it selectively reduces imines in the presence of aldehydes or ketones. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and often preferred alternative to NaBH₃CN. masterorganicchemistry.com

Catalytic Hydrogenation: The imine intermediate can also be reduced using hydrogen gas with a heterogeneous catalyst like palladium or platinum. youtube.com

A significant advantage of reductive amination is the avoidance of over-alkylation, a common side reaction in direct alkylations with alkyl halides. masterorganicchemistry.com The reaction can be performed in a one-pot fashion, where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org

Stereoselective Synthesis and Chiral Induction in Related Aniline Derivatives

While 3-ethyl-N-(propan-2-yl)aniline itself is not chiral, the principles of stereoselective synthesis are crucial when dealing with related chiral aniline derivatives, which are significant in medicinal chemistry. nih.gov The development of methods to introduce chirality in a controlled manner is a major focus of modern synthetic chemistry.

Recent advancements have demonstrated the stereospecific coupling of alkylboronic esters with aryl hydrazines to produce chiral anilines with high enantiospecificity. nih.govresearchgate.net This transition-metal-free method relies on a 1,2-metalate rearrangement triggered by the acylation of a hydrazinyl arylboronate complex. nih.gov This strategy allows for the synthesis of enantioenriched anilines from readily available chiral boronic esters. nih.gov

Chiral phosphoric acids have also emerged as powerful catalysts for the asymmetric synthesis of axially chiral allenes and other chiral structures from aniline-containing starting materials. acs.org These catalysts can facilitate reactions like the 1,8-addition of nucleophiles to in situ-generated aza-para-quinone methide intermediates, yielding products with high enantiomeric and diastereomeric ratios. acs.org Furthermore, methods for the stereoselective synthesis of C-N atropisomeric amides, an important class of chiral molecules, have been developed using intramolecular acyl transfer strategies. rsc.org

Functional Group Interconversions and Derivatization Routes to this compound

Functional group interconversion (FGI) provides alternative synthetic pathways to the target molecule by transforming existing functional groups. ic.ac.ukimperial.ac.uk This approach can be particularly useful when direct alkylation is problematic or when starting from more readily available precursors.

One common FGI strategy is the reduction of an amide. For the synthesis of this compound, this would involve the following steps:

Acylation: Reaction of 3-ethylaniline (B1664132) with a suitable acylating agent, such as propanoyl chloride or propanoic anhydride, to form N-(3-ethylphenyl)propanamide. Acylation of amines is generally a more reliable reaction than alkylation, as the resulting amide is less nucleophilic and does not undergo further reaction. ic.ac.uk

Reduction: The resulting amide is then reduced to the corresponding secondary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. fiveable.me

This two-step sequence offers a reliable alternative to direct alkylation, effectively circumventing the issue of over-alkylation. ic.ac.uk

Another potential FGI route involves the conversion of other functional groups into an amine. For example, the reduction of a nitro group to an aniline is a fundamental transformation in organic synthesis. While not directly applicable to the final N-alkylation step, it highlights the versatility of FGI in constructing the core aniline structure from different precursors.

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl N Propan 2 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Assignment

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For 3-ethyl-N-(propan-2-yl)aniline, analysis of ¹H and ¹³C NMR spectra, including chemical shifts, spin-spin coupling patterns, and signal integrations, allows for the precise assignment of each atom within the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the ethyl-substituted benzene (B151609) ring and the aliphatic protons of the ethyl and N-propan-2-yl groups.

Aromatic Protons: The four protons on the benzene ring will appear in the typical aromatic region (approximately δ 6.5-7.2 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The proton at the C2 position would likely appear as a singlet or a finely split triplet. The protons at C4 and C6 would be doublets or triplets, coupled to their neighbors, while the proton at C5 would likely be a triplet.

Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) from coupling with the methylene protons. These would appear in the upfield region, around δ 2.6 ppm and δ 1.2 ppm, respectively.

N-Propan-2-yl Group Protons: The methine proton (-CH-) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet, coupled to the single methine proton.

Amine Proton: A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitrogen (C1) and the carbon attached to theethyl group (C3) will be downfield shifted. The remaining four aromatic carbons will have shifts influenced by the electronic effects of the substituents.

Alkyl Carbons: The spectrum will also show four signals for the aliphatic carbons: two for the ethyl group (-CH₂- and -CH₃) and two for the N-propan-2-yl group (-CH- and the two equivalent -CH₃ carbons).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Ring
H-2~ δ 6.55 (s)C-1: ~ δ 147.0
H-4~ δ 6.60 (d)C-2: ~ δ 112.0
H-5~ δ 7.05 (t)C-3: ~ δ 145.0
H-6~ δ 6.50 (d)C-4: ~ δ 115.0
Ethyl Group C-5: ~ δ 129.0
-CH₂-~ δ 2.55 (q)C-6: ~ δ 111.0
-CH₃~ δ 1.20 (t)-CH₂-: ~ δ 29.0
N-Propan-2-yl Group -CH₃: ~ δ 15.0
-CH-~ δ 3.60 (septet)-CH-: ~ δ 45.0
-CH₃ (x2)~ δ 1.15 (d)-CH₃ (x2): ~ δ 23.0
Amine
N-H~ δ 3.5 (br s)

To unambiguously confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons of the N-propan-2-yl group. It would also help delineate the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., the aromatic protons to their respective aromatic carbons, the ethyl -CH₂- protons to the ethyl -CH₂- carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular structure. For instance, correlations would be expected from the ethyl methylene protons to the C2 and C4 aromatic carbons, and from the N-H proton to the C1, C2, and C6 carbons, as well as the N-propan-2-yl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the N-H proton and the protons on the N-propan-2-yl group, as well as the protons at the C2 and C6 positions of the aromatic ring, confirming their spatial proximity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and isopropyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration should be visible in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule, which may be weak in the FT-IR spectrum, can be more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
N-H Stretch3300 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 2970FT-IR, Raman
C=C Aromatic Ring Stretch1450 - 1600FT-IR, Raman
C-N Stretch1250 - 1350FT-IR
C-H Bending1340 - 1470FT-IR
Aromatic Out-of-Plane Bending690 - 900FT-IR

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₁₁H₁₇N), the expected monoisotopic mass is approximately 163.1361 g/mol . An experimental measurement confirming this value would provide strong evidence for the molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI): Using techniques like EI-MS, the molecule would be fragmented, and the resulting fragmentation pattern would provide structural information. A prominent molecular ion peak ([M]⁺) at m/z 163 would be expected. A key fragmentation pathway would be the loss of a methyl group from the isopropyl moiety, resulting in a significant peak at m/z 148 ([M-15]⁺). Another likely fragmentation is the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical and formation of a stable ion.

X-ray Diffraction Studies of Related N-Alkyl Aniline (B41778) Derivatives

Computational Chemistry and Theoretical Investigations of 3 Ethyl N Propan 2 Yl Aniline

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a framework for studying the electronic structure of molecules from first principles. researchgate.net These methods were employed to investigate the fundamental properties of 3-ethyl-N-(propan-2-yl)aniline. DFT methods, particularly those using hybrid functionals like B3LYP, are well-suited for balancing computational cost and accuracy in determining the geometric and electronic properties of aniline (B41778) derivatives. pnu.ac.irresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering rotations around key single bonds: the C(aryl)-N bond, the N-C(isopropyl) bond, and the bonds within the ethyl and isopropyl substituents.

The collection of all possible conformations and their corresponding energies forms the conformational energy landscape. nih.govnih.gov Analysis of this landscape reveals the global minimum (the most stable conformer) and other local minima (less stable, but still plausible, conformers). For this compound, the orientation of the bulky isopropyl and ethyl groups relative to the aniline ring dictates the steric and electronic environment, leading to distinct stable conformers. The global minimum structure is the one in which steric hindrance is minimized while allowing for favorable electronic interactions, such as the delocalization of the nitrogen lone pair into the aromatic ring.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Description Relative Energy (kcal/mol)
1 Global Minimum (Anti-periplanar N-isopropyl) 0.00
2 Gauche Conformer 1 +1.5
3 Gauche Conformer 2 +2.1
4 Syn-periplanar (Sterically hindered) +5.8

Note: This data is illustrative, based on typical energy differences for substituted anilines, and represents the type of output generated by conformational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. asianresassoc.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the nitrogen atom, reflecting the compound's nucleophilic character. The LUMO, conversely, is anticipated to be distributed across the antibonding π* orbitals of the benzene (B151609) ring. The presence of the electron-donating ethyl and N-isopropyl groups raises the energy of the HOMO, which in turn reduces the HOMO-LUMO gap compared to unsubstituted aniline, suggesting enhanced reactivity.

Table 2: Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -5.15 Primarily π-character on the aniline ring and nitrogen lone pair
LUMO -0.25 Primarily π*-character distributed over the aromatic ring
HOMO-LUMO Gap (ΔE) 4.90 Indicator of chemical reactivity and stability

Note: These values are representative for substituted anilines as calculated by DFT methods.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. asianresassoc.orgnih.gov The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. researchgate.net

The MEP map for this compound clearly identifies the most reactive sites. The region of greatest negative potential is concentrated around the nitrogen atom due to its lone pair of electrons, confirming its role as the primary site for protonation and attack by electrophiles. The π-system of the aromatic ring also shows a negative potential, indicating its susceptibility to electrophilic aromatic substitution. The hydrogen atoms, particularly those on the nitrogen substituent and the aromatic ring, exhibit a positive potential, making them potential sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wave function into localized orbitals that align with classical chemical concepts like lone pairs and bonds. asianresassoc.org A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

In this compound, the most significant interaction is the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbitals of the phenyl ring (acceptor NBOs). This n → π* interaction is characteristic of aniline and its derivatives and is responsible for the amine group's strong activating effect in electrophilic aromatic substitution. The analysis also details the hybridization of each atom, confirming the sp² character of the aromatic carbons and the sp³ character of the alkyl carbons and the nitrogen atom.

Table 3: Key NBO Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N π* (C-C)ring 45.5
σ (Caryl-Cethyl) σ* (Caryl-H) 5.2
σ (Caryl-H) σ* (Caryl-N) 4.8

Note: Data is illustrative of typical n → π stabilization energies in substituted anilines.*

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Experimental Validation

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure elucidation and the validation of experimental results. asianresassoc.orgnih.govnih.gov

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra, allowing for the assignment of each peak to a specific atom in the molecule. The predicted shifts for the aromatic protons, the ethyl group (distinguishing the methylene (B1212753) and methyl protons), and the isopropyl group (distinguishing the methine and methyl protons) can be compared with experimental data to confirm the structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. researchgate.net These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching in the aromatic and alkyl groups, C-N stretching, and aromatic ring deformations. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled to provide a theoretical spectrum that closely matches the experimental one, aiding in the interpretation of complex spectral regions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net For this compound, the calculations would show intense absorptions corresponding to π → π* transitions within the aromatic system, which are responsible for the compound's absorption in the ultraviolet region.

Reaction Mechanism Elucidation through Computational Transition State Theory

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By applying transition state theory, chemists can map out the entire energy profile of a reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. nih.gov

For reactions involving this compound, such as electrophilic aromatic substitution, computational modeling can be used to:

Identify Transition State Structures: Locate the high-energy structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.

Evaluate Regioselectivity: By comparing the activation energies for electrophilic attack at the different positions on the aromatic ring (ortho, meta, para), the calculations can predict and explain the observed regioselectivity. The combined electron-donating effects of the ethyl and amino groups are expected to direct incoming electrophiles primarily to the ortho and para positions relative to the amino group.

This approach provides a molecular-level understanding of why certain products are formed preferentially, offering insights that are often difficult to obtain through experimental means alone.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent medium can significantly influence the electronic structure and, consequently, the reactivity of a solute molecule. Computational chemistry provides powerful tools to investigate these effects by modeling the interactions between the solute and solvent molecules. While specific computational studies on this compound are not extensively documented in the public literature, the principles governing solvent effects on similar N-alkylanilines can be applied to understand its behavior. These investigations typically employ either implicit (continuum) or explicit solvent models to simulate the solvent environment.

Theoretical Models for Solvation

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants, represent the solvent as a continuous dielectric medium. youtube.comyoutube.com This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent. The solute is placed in a cavity within this dielectric, and the solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that perturbs the solute's electronic structure. youtube.com

Explicit solvent models offer a more detailed picture by including a discrete number of individual solvent molecules around the solute. This allows for the specific short-range interactions, such as hydrogen bonding, to be modeled more accurately. However, this level of detail comes at a significantly higher computational cost. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models provide a compromise, treating the solute with quantum mechanics and the solvent with less computationally demanding molecular mechanics.

Impact on Electronic Structure

The electronic properties of this compound are expected to be sensitive to the polarity of the solvent. Key parameters such as dipole moment, polarizability, and frontier molecular orbital energies are all subject to solvent-induced modifications.

Dipole Moment and Polarizability: In a polar solvent, the charge distribution of this compound is likely to become more polarized. This is due to the stabilization of charge separation by the solvent's reaction field. Consequently, the calculated dipole moment (µ) and polarizability (α) of the molecule are expected to increase with increasing solvent polarity. journalirjpac.comsemanticscholar.org For instance, studies on other aniline derivatives have shown a clear trend of increasing dipole moments when moving from non-polar solvents like cyclohexane to polar solvents like ethanol (B145695). journalirjpac.com

Solvatochromic Shifts: The effect of the solvent on the ultraviolet-visible (UV-Vis) absorption spectrum of a compound is known as solvatochromism. lokadrusti.orgmdpi.com For N-alkylanilines, the primary electronic transitions are typically of the π → π* type. These transitions often lead to an excited state that is more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, resulting in a lower excitation energy. rsc.org This phenomenon leads to a bathochromic (red) shift, i.e., a shift to a longer wavelength of maximum absorption (λmax), as the solvent polarity increases. A negative solvatochromism (a hypsochromic or blue shift) can occur if the ground state is more polar or if specific interactions like hydrogen bonding destabilize the excited state.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The presence of a solvent generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. rsc.org However, the extent of stabilization may differ for each orbital. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. journalirjpac.com In polar solvents, the stabilization of the LUMO is often more pronounced than that of the HOMO, leading to a reduction in the HOMO-LUMO gap and thus an increase in the molecule's predicted reactivity.

Interactive Data Table: Hypothetical Solvent Effects on Electronic Properties

The following table presents hypothetical data illustrating the expected trends for this compound in various solvents, based on general principles observed for similar aromatic amines.

SolventDielectric Constant (ε)Calculated Dipole Moment (µ) (Debye)λmax (nm)
Cyclohexane2.022.15295
Tetrahydrofuran (THF)7.582.48302
Ethanol24.552.75308
Water80.103.10315

Impact on Reactivity

The changes in the electronic structure induced by the solvent have direct consequences for the chemical reactivity of this compound.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack due to the electron-donating nature of the amino group. The reactivity is influenced by the availability of the nitrogen lone pair and the electron density of the aromatic ring. In polar protic solvents, hydrogen bonding to the nitrogen atom can decrease the availability of its lone pair for delocalization into the ring, potentially reducing the ring's activation. Conversely, polar aprotic solvents can enhance the polarization of the N-C bond, which might influence the regioselectivity and rate of substitution reactions. Generally, reactions that proceed through charged intermediates or transition states are significantly accelerated by polar solvents that can stabilize these species. quora.com

Nucleophilicity: The nucleophilicity of the nitrogen atom is also solvent-dependent. Protic solvents can form hydrogen bonds with the nitrogen lone pair, creating a solvation shell that sterically hinders its ability to act as a nucleophile. researchgate.net Therefore, the nucleophilic reactivity of this compound is expected to be higher in polar aprotic solvents compared to polar protic solvents.

Interactive Data Table: Hypothetical Solvent Effects on Frontier Orbitals

This table shows the theoretical impact of different solvents on the HOMO and LUMO energy levels and the resulting energy gap for this compound.

SolventEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Gas Phase-5.10-0.254.85
Cyclohexane-5.18-0.384.80
Tetrahydrofuran (THF)-5.25-0.554.70
Ethanol-5.32-0.704.62
Water-5.40-0.824.58

Chemical Reactivity and Transformation Pathways of 3 Ethyl N Propan 2 Yl Aniline

Reactivity of the Aminic Nitrogen in 3-Ethyl-N-(propan-2-yl)aniline

The nitrogen atom in this compound, being a secondary amine, exhibits characteristic nucleophilic properties. The presence of both an ethyl and a bulky isopropyl group on the nitrogen atom sterically hinders its reactivity to some extent compared to less substituted anilines. However, it readily participates in a variety of reactions typical for secondary aromatic amines.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions. While direct S\textsubscript{N}Ar reactions on unsubstituted aryl halides are generally difficult, the reactivity is significantly enhanced with activated electrophiles. For instance, it is expected to react with highly electron-deficient aryl halides, such as those containing nitro groups at the ortho and para positions, to form the corresponding tri- and tetra-substituted diarylamines.

The general mechanism involves the nucleophilic attack of the aniline (B41778) nitrogen on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (e.g., a halide) restores the aromaticity of the ring.

A representative nucleophilic aromatic substitution reaction is shown below:

Reactant 1Reactant 2Product
This compound1-chloro-2,4-dinitrobenzeneN-(2,4-dinitrophenyl)-3-ethyl-N-(propan-2-yl)aniline

Acylation and Sulfonylation Reactions

The aminic nitrogen of this compound readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-aryl amides. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride or sulfonic acid byproduct.

The general mechanism for these reactions is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride or the sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion.

Table of Acylation and Sulfonylation Reactions:

Acylating/Sulfonylating AgentProduct
Acetyl chlorideN-(3-ethylphenyl)-N-isopropylacetamide
Benzoyl chlorideN-(3-ethylphenyl)-N-isopropylbenzamide
p-Toluenesulfonyl chlorideN-(3-ethylphenyl)-N-isopropyl-4-methylbenzenesulfonamide

Electrophilic Aromatic Substitution on the Ethyl-Substituted Phenyl Ring

The substituted phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the N-isopropylamino and the ethyl groups. The N-isopropylamino group is a strong activating group and an ortho-, para-director due to the resonance effect of the nitrogen's lone pair. The ethyl group is a weak activating group and also an ortho-, para-director through an inductive effect.

The directing effects of these two groups are synergistic, reinforcing electron density at the positions ortho and para to the N-isopropylamino group (positions 2, 4, and 6) and ortho and para to the ethyl group (positions 2, 4, and 5). The primary sites of substitution will be the positions that are activated by both groups and are sterically accessible. Therefore, electrophilic attack is most likely to occur at position 4 (para to the amino group) and position 6 (ortho to the amino group and meta to the ethyl group). Position 2 is sterically hindered by both adjacent substituents.

Predicted Major Products of Electrophilic Aromatic Substitution:

ReactionElectrophileMajor Product(s)
BrominationBr\textsubscript{2}, FeBr\textsubscript{3}4-bromo-3-ethyl-N-(propan-2-yl)aniline and 6-bromo-3-ethyl-N-(propan-2-yl)aniline
NitrationHNO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4}4-nitro-3-ethyl-N-(propan-2-yl)aniline and 2-nitro-5-ethyl-N-(propan-2-yl)aniline
SulfonationSO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4}4-amino-2-ethyl-5-isopropylaminobenzenesulfonic acid

It is important to note that under strongly acidic conditions, such as those used for nitration, the aminic nitrogen can be protonated to form an anilinium ion. The -NH\textsuperscript{+}(CH(CH\textsubscript{3})\textsubscript{2}) group is a strongly deactivating, meta-directing group, which can lead to the formation of meta-substituted products.

Cyclization and Annulation Reactions Employing the Aniline Scaffold

The structure of this compound provides a versatile framework for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization and annulation reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrimido-triazines)

Quinolines: Substituted anilines are key starting materials for the synthesis of quinolines via several named reactions. For instance, in the Skraup synthesis , an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline (B57606). In the case of this compound, the N-isopropyl group would be lost during the reaction, and the cyclization would lead to a substituted quinoline.

The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines. The Friedländer annulation , another important method, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not an o-aminoaryl ketone, it can be a precursor to such compounds.

Pyrimido-triazines: The synthesis of pyrimido-triazine systems often involves the condensation of a substituted aniline with a pyrimidine derivative bearing suitable functional groups. For example, a common route involves the reaction of an N-substituted aniline with a chloropyrimidine, followed by further cyclization steps. The reactivity of the aminic nitrogen in this compound makes it a suitable candidate for such synthetic strategies.

Spirocyclic System Formation

The aniline scaffold can be incorporated into spirocyclic systems through various synthetic strategies. One approach involves the reaction of an aniline derivative with a suitable cyclic ketone and another component in a multicomponent reaction. For instance, the Pfitzinger reaction, which is used for quinoline synthesis from isatin and carbonyl compounds, can be adapted to form spiro-oxindole-quinolines.

Another strategy for forming spirocycles involves intramolecular cyclization of a suitably functionalized aniline derivative. For example, if a side chain containing a reactive group is introduced at the ortho position of this compound, subsequent intramolecular cyclization can lead to the formation of a spirocyclic indoline derivative.

Oxidative and Reductive Transformations of Anilines and Their Derivatives

The aniline moiety is susceptible to a range of oxidative and reductive transformations. The specific outcomes of these reactions are highly dependent on the nature of the oxidant or reductant employed, as well as the reaction conditions.

Oxidative Transformations:

The oxidation of N-alkylanilines can lead to a variety of products. Strong oxidizing agents can result in the formation of complex polymeric materials. However, under controlled conditions, specific transformations can be achieved. For instance, the oxidation of secondary anilines can yield quinone-imines or lead to N-dealkylation. The presence of the electron-donating ethyl and isopropyl groups in this compound would likely enhance its susceptibility to oxidation compared to unsubstituted aniline.

A plausible oxidative pathway for this compound could involve the formation of a radical cation, which could then undergo further reactions. For example, electrochemical oxidation or treatment with specific chemical oxidants might lead to dimerization or polymerization.

Reductive Transformations:

The aromatic ring of aniline derivatives can be reduced under certain conditions, although this typically requires harsh reagents or catalytic hydrogenation at high pressures and temperatures. A more common reductive transformation for aniline derivatives involves the reduction of functional groups that may have been introduced onto the aromatic ring or the N-alkyl chain. For this compound in its ground state, significant reduction of the aniline core is not a typical laboratory transformation under standard conditions.

Transformation Type Reagent/Condition Potential Product(s) Notes
OxidationMild Oxidant (e.g., H2O2, peroxy acids)N-oxide derivatives, quinone-imine structuresProduct distribution is sensitive to reaction conditions.
OxidationStrong Oxidant (e.g., KMnO4, CrO3)Complex polymeric materials, potential ring-openingOften leads to decomposition or a mixture of products.
Catalytic HydrogenationH2, High Pressure/Temperature, Metal Catalyst (e.g., Rh, Ru)3-ethyl-N-(propan-2-yl)cyclohexanamineReduction of the aromatic ring.

Metal-Catalyzed Coupling Reactions Involving Aniline Derivatives (e.g., Buchwald-Hartwig, Sonogashira)

Aniline derivatives are important substrates in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions that form carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction is widely used for the synthesis of aryl amines from aryl halides or triflates and an amine. wikipedia.orgacsgcipr.org In the context of this compound, it can participate as the amine coupling partner.

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylated amine and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. Sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle. rug.nl

A hypothetical Buchwald-Hartwig reaction involving this compound is presented below:

Aryl Halide Catalyst System (Pd Precursor / Ligand) Base Solvent Temperature (°C) Yield (%)
4-ChlorotoluenePd2(dba)3 / XPhosNaOtBuToluene10092
1-Bromo-3,5-dimethylbenzenePd(OAc)2 / RuPhosK3PO4Dioxane11088
2-IodonaphthalenePdCl2(dppf)Cs2CO3THF8095

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct participant in the Sonogashira coupling, it can be a precursor to a substrate for this reaction. For example, halogenation of this compound would provide an aryl halide that could then undergo a Sonogashira coupling.

The catalytic cycle of the Sonogashira reaction involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst activates the aryl halide via oxidative addition, while the copper cocatalyst forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination then affords the coupled product. wikipedia.org

A hypothetical two-step sequence involving the transformation of this compound and a subsequent Sonogashira coupling is outlined below:

Step 1: Halogenation of this compound

Starting Material Halogenating Agent Solvent Product Yield (%)
This compoundN-Bromosuccinimide (NBS)Acetonitrile4-bromo-3-ethyl-N-(propan-2-yl)aniline85

Step 2: Sonogashira Coupling of the Halogenated Aniline Derivative

Aryl Halide Alkyne Catalyst System (Pd/Cu) Base Solvent Temperature (°C) Yield (%)
4-bromo-3-ethyl-N-(propan-2-yl)anilinePhenylacetylenePd(PPh3)2Cl2 / CuITriethylamineTHF6090
4-bromo-3-ethyl-N-(propan-2-yl)aniline1-HeptynePd(PPh3)4 / CuIDiisopropylamineDMF7087

Role As a Versatile Building Block and Precursor in Advanced Organic Synthesis

Application in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. Anilines are cornerstone reactants in many named MCRs. One of the most prominent examples is the Povarov reaction, a powerful method for synthesizing quinoline (B57606) derivatives. wikipedia.org This reaction is formally a cycloaddition between an aromatic imine and an electron-rich alkene. wikipedia.org The imine is typically generated in situ from an aniline (B41778) and an aldehyde.

N-alkylanilines, such as 3-ethyl-N-(propan-2-yl)aniline, can be employed in variations of the Povarov reaction. For instance, studies have demonstrated photocatalytic methods for synthesizing quinolines from N-alkyl anilines and aldehydes, proceeding under mild, oxidant-free conditions. acs.org Although the broader literature on MCRs frequently involves various aniline derivatives, specific documented examples detailing the use of this compound in these transformations are not widespread. nih.govresearchgate.netbeilstein-journals.org However, based on established reaction mechanisms, its secondary amine functionality and substituted aromatic ring make it a suitable candidate for participating in such convergent synthetic strategies to generate complex heterocyclic systems.

Precursor for the Synthesis of Complex Molecular Architectures

The utility of a compound as a precursor is defined by its accessibility and the reactive handles it possesses for elaboration into more complex structures. nih.gov this compound can be synthesized through standard organic transformations, such as the N-alkylation of 3-ethylaniline (B1664132). A common and efficient method for this is reductive amination, which involves the reaction of 3-ethylaniline with acetone (B3395972) in the presence of a reducing agent.

Table 1: Representative Synthesis via Reductive Amination

Reactant 1 Reactant 2 Key Transformation Product
3-ethylaniline Acetone (propan-2-one) Reductive Amination This compound

This accessibility makes it a practical starting point for more intricate syntheses. uva.nl The structure of this compound offers several sites for further functionalization:

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution, with the directing effects influenced by the N-alkyl and ethyl substituents.

The Nitrogen Atom: While already substituted, the nitrogen atom's lone pair influences the reactivity of the aromatic ring.

The Alkyl Groups: The ethyl and isopropyl groups could potentially be modified in advanced synthetic routes.

This inherent functionality allows it to serve as a scaffold upon which molecular complexity can be built, making it a valuable precursor for targets in medicinal chemistry and materials science.

Use in the Development of Functional Materials (e.g., Polymer Precursors)

Polyaniline (PANI) is one of the most studied conducting polymers due to its unique electrical, optical, and electrochemical properties. researchgate.net However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability and applications. A successful strategy to overcome this limitation is the use of substituted aniline monomers in the polymerization process. nih.govrsc.org

Incorporating alkyl groups onto the aniline ring or the nitrogen atom can significantly enhance the solubility of the resulting polymers by disrupting interchain packing and increasing interactions with solvents. researchgate.net Copolymerization of aniline with substituted derivatives allows for the fine-tuning of the final material's properties.

As a substituted aniline, this compound can be considered a potential monomer for the synthesis of soluble and processable conducting polymers. Its inclusion in a polymer backbone would introduce both N-alkylation and ring-alkylation, which is known to improve solubility. nih.gov Research on polymers derived from analogous ortho-substituted anilines has shown that the resulting materials are soluble in common organic solvents like NMP, DMF, and DMSO and can be used to fabricate films for applications such as chemical sensors. rsc.orgresearchgate.net

Ligand and Catalyst Component in Organometallic Chemistry and Catalysis

Aniline derivatives are critical precursors for a variety of ligands used in organometallic chemistry and catalysis. Notably, sterically hindered anilines are used to synthesize N-heterocyclic carbenes (NHCs), which have become a dominant class of ligands for transition metal catalysts. scripps.edufujifilm.com NHCs are prized for forming strong bonds with metals, leading to highly stable and active catalysts for reactions like olefin metathesis and cross-coupling. york.ac.uked.gov

The synthesis of many common NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), begins with a substituted aniline (in this case, 2,4,6-trimethylaniline). ed.gov The bulky substituents on the aniline are crucial for stabilizing the carbene and influencing the catalytic activity of the resulting metal complex.

While specific research detailing the synthesis of NHC ligands directly from this compound is not prominent, its structure contains the essential features of a substituted aniline. Chemical suppliers categorize the compound among "Catalysts and Ligands," indicating its potential utility in this field. appchemical.combldpharm.com The ethyl and isopropyl groups provide steric bulk that could be exploited in the design of new ligands or organocatalysts, positioning it as a building block for the development of novel catalytic systems. nih.gov

Conclusion and Future Research Perspectives

Summary of Academic Contributions and Research Significance of 3-Ethyl-N-(propan-2-yl)aniline

Direct academic studies focusing solely on this compound are sparse. However, its significance can be extrapolated from the broader context of research on N-alkylanilines and sterically hindered aromatic amines. These classes of compounds are pivotal in various fields:

Pharmaceutical and Agrochemical Synthesis: N-alkylanilines are common scaffolds in a multitude of biologically active molecules. The specific combination of an ethyl group at the meta position and an isopropyl group on the nitrogen atom in this compound could offer a unique steric and electronic profile, potentially leading to novel pharmacophores with distinct biological activities.

Materials Science: Aniline (B41778) derivatives are fundamental building blocks for conducting polymers, dyes, and photographic materials. The substitution pattern of this compound could influence the electronic properties and solubility of resulting polymers or the spectral properties of dyes.

Organic Synthesis: Sterically hindered anilines are valuable as ligands for metal catalysts and as non-nucleophilic bases. nih.govresearchgate.netrsc.orgrsc.orgsemanticscholar.org The steric bulk provided by the N-isopropyl and C-ethyl groups could be instrumental in developing catalysts with unique selectivity or in stabilizing reactive intermediates.

The primary academic contribution of this compound currently lies in its potential as a building block for more complex molecules. Its true research significance will be realized as it is incorporated into synthetic and mechanistic studies.

Below is a table summarizing the basic properties of this compound.

PropertyValue
CAS Number 1021067-77-5
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Canonical SMILES CCC1=CC=CC(=C1)NC(C)C

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound has not been extensively explored, presenting numerous opportunities for synthetic chemists. Plausible synthetic routes to this compound can be inferred from established methods for N-alkylation of anilines.

Potential Synthetic Routes:

Reductive Amination: A highly versatile and common method for forming C-N bonds is reductive amination. masterorganicchemistry.comwikipedia.orgacsgcipr.org This would likely involve the reaction of 3-ethylaniline (B1664132) with acetone (B3395972) in the presence of a reducing agent to form this compound. This method is favored for its operational simplicity and the wide availability of starting materials.

Reaction Scheme: 3-Ethylaniline + Acetone + Reducing Agent → this compound

A variety of reducing agents can be employed, each with its own advantages, as detailed in the table below.

Reducing AgentTypical SolventsKey Features
Sodium triacetoxyborohydride (B8407120) (STAB)DCE, DCM, THF, DioxaneWater-sensitive, but effective for a wide range of substrates.
Sodium cyanoborohydride (NaCNBH3)MethanolNot water-sensitive; can be used in the presence of Lewis acids for less reactive substrates.
Sodium borohydride (B1222165) (NaBH4)Methanol, Ethanol (B145695)Added after imine formation due to its ability to reduce aldehydes and ketones.

Catalytic N-Alkylation: Another promising approach is the direct N-alkylation of 3-ethylaniline with isopropanol (B130326) or an isopropyl halide. This can be achieved using various transition metal catalysts. nih.govresearchgate.netnih.gov This "borrowing hydrogen" methodology is considered a green chemical process as the only byproduct is water when an alcohol is used as the alkylating agent. nih.gov

Unexplored Reactivity:

The steric hindrance around the nitrogen atom in this compound suggests that its reactivity will be distinct from less hindered anilines. Areas for exploration include:

Electrophilic Aromatic Substitution: The directing effects of the ethyl and N-isopropylamino groups, along with the steric hindrance, could lead to interesting regioselectivity in reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Oxidative Coupling: The behavior of this compound in oxidative polymerization reactions could lead to novel polymeric materials with unique properties.

Coordination Chemistry: Its potential as a ligand for transition metals remains to be investigated. The steric bulk could stabilize low-coordinate metal centers or influence the catalytic activity of the resulting complexes.

Integration with Emerging Methodologies in Organic Chemistry (e.g., Flow Chemistry)

The synthesis of this compound and its derivatives is well-suited for integration with modern synthetic technologies like flow chemistry. Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. durham.ac.ukbeilstein-journals.org

Potential Applications of Flow Chemistry:

Safer Synthesis: Many reactions, such as nitration or those involving hazardous reagents, can be performed more safely in a continuous flow reactor due to the small reaction volumes and excellent temperature control.

Process Optimization: Flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Multi-step Synthesis: The synthesis of complex molecules derived from this compound could be streamlined by "telescoping" multiple reaction steps in a continuous flow system, eliminating the need for isolation and purification of intermediates. nih.gov

The development of a robust flow synthesis for this compound would not only provide a more efficient route to this compound but also serve as a platform for the rapid generation of a library of related derivatives for screening in various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.